molecular formula C14H17N B180206 2-Methyl-1-(naphthalen-2-YL)propan-2-amine CAS No. 198226-63-0

2-Methyl-1-(naphthalen-2-YL)propan-2-amine

Cat. No. B180206
M. Wt: 199.29 g/mol
InChI Key: MUSKTCTZFQZRIL-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalen-2-YL)propan-2-amine is a member of naphthalenes . It has a CAS Number of 198226-63-0 and a molecular weight of 199.3 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The linear formula for 2-Methyl-1-(naphthalen-2-YL)propan-2-amine is C14H17N . The InChI code is 1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Methyl-1-(naphthalen-2-YL)propan-2-amine is a solid substance . It has a molecular weight of 199.29 g/mol . Its XLogP3 value is 3.5, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Derivative Design

  • Novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide were synthesized from a precursor similar to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, highlighting its utility in creating new compounds with potential biological activities (Yang Jing, 2010).

Role in Synthesis of Biologically Active Substances

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine serves as a precursor in synthesizing biologically active substances, including specific pharmaceutical drugs, demonstrating its significance in medicinal chemistry (P. V. Kazakov, 2003).

Metabolism Studies

  • In vitro studies on the metabolism of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine in human liver microsomes revealed insights into its metabolic pathways, including N-demethylation and hydroxylation, which are crucial for understanding its pharmacokinetics (Young-ki Hong et al., 2021).

Antibacterial Applications

  • Research on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides indicated that derivatives of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine possess potent antibacterial properties, underlining its potential in developing new antimicrobial agents (M. Abbasi et al., 2015).

Fluorescence and Sensor Development

  • A study on a naphthalene-based fluorescent probe synthesized from 1-naphthyl amine, a compound related to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, demonstrated its effectiveness in detecting ions and its application in fluorescence microscopic imaging, signifying its importance in sensor technology and biological imaging (Animesh Sahana et al., 2013).

Chemical Reactions and Mechanisms

  • Investigations into the synthesis and reactivity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine-based compounds have contributed to a deeper understanding of chemical reaction mechanisms and the development of novel synthetic methods, which are valuable in organic chemistry and material science (Aleksandrov et al., 2017; Aleksandrov et al., 2018).

Safety And Hazards

The substance has been associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . It may be considered toxic and may cause ventricular arrhythmia .

Future Directions

As a synthetic phenylethylamine, 2-Methyl-1-(naphthalen-2-YL)propan-2-amine is being abused by people seeking hallucinogens for pleasure . This raises concerns about its toxicity and pharmacological behaviors . More research is needed to fully understand its effects and potential risks .

properties

IUPAC Name

2-methyl-1-naphthalen-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKTCTZFQZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572067
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(naphthalen-2-YL)propan-2-amine

CAS RN

198226-63-0
Record name α,α-Dimethyl-2-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198226-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Dimethyl-2-(naphthalen-2-yl)ethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198226630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CL5D8DU8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Palladium hydroxide on carbon (19.7 g) was suspended in methanol (500 ml), to the suspension was added a solution of N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide (237.6 g) obtained in Step 11 in methanol (2 L), and a hydrogenation reaction was performed at room temperature overnight. After filtration of the reaction mixture, the filtrate was concentrated under reduced pressure. To the obtained residue was added ethyl acetate, and to the solution was added conc. hydrochloric acid (70 ml) to give crystals. The obtained crystals were suspended in water, and after an addition of 4N aqueous sodium hydroxide solution (350 ml), the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crystals of the title compound (138 g).
Name
N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide
Quantity
237.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
19.7 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Raney nickel W2 (200 mg) was suspended in ethanol (10 ml), to the suspension was added 2-(2-methyl-2-nitropropyl)naphthalene (134 mg) obtained in Step 5, and hydrogenation was performed at a pressure of 3.5 atom for 12 hr.
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide (26 mg) obtained in Step 8 was added 6N hydrochloric acid (2 ml) and the mixture was heated under reflux for 5 hr. The reaction mixture was poured into water, made basic with a 4N aqueous sodium hydroxide solution, and extracted with diethyl ether. The organic layer was washed with water, dried over potassium carbonate and concentrated under reduced pressure to give the title compound (19 mg).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Reactant of Route 2
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Reactant of Route 3
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Reactant of Route 4
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Reactant of Route 5
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Reactant of Route 6
2-Methyl-1-(naphthalen-2-YL)propan-2-amine

Citations

For This Compound
4
Citations
Y Chen, Y Ju, C Li, T Yang, Y Deng, Y Luo - The Journal of Antibiotics, 2019 - nature.com
Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant global health challenge due to the emergence of strains exhibiting resistance to nearly all classes of …
Number of citations: 8 www.nature.com
R García López - 2023 - digibuo.uniovi.es
Since their discovery in 1970s, Katritzky salts have emerged as one of the most important building blocks in organic synthesis. These pyridinium salts readily generate alkyl radicals, …
Number of citations: 0 digibuo.uniovi.es
X Kuang, J Zhang, X Peng, Q Xie, J Li… - Journal of Oral …, 2021 - Taylor & Francis
Background Limitations of current intracanal irrigants such as sodium hypochlorite (NaOCl) and chlorhexidine (CHX) necessitate the development of novel antimicrobial agents to …
Number of citations: 5 www.tandfonline.com
S Yang, X Peng, B Ren, Y Luo, X Xu - International Journal of Antimicrobial …, 2023 - Elsevier
Background Candida albicans (C. albicans) is the most common opportunistic fungal species in the oral cavity. The emergence of drug resistance of C. albicans has necessitated the …
Number of citations: 4 www.sciencedirect.com

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